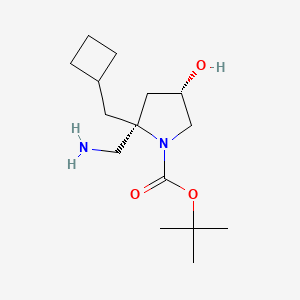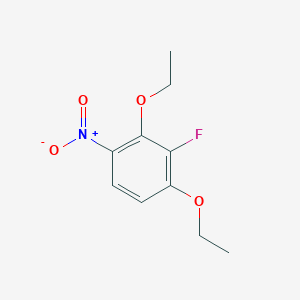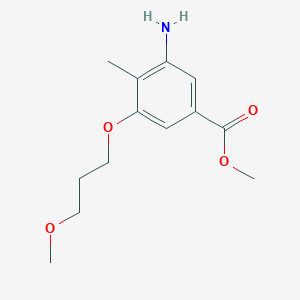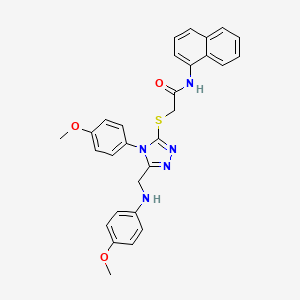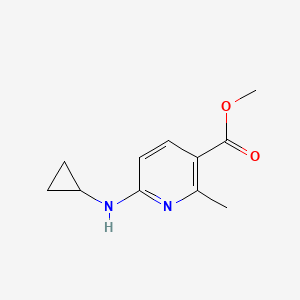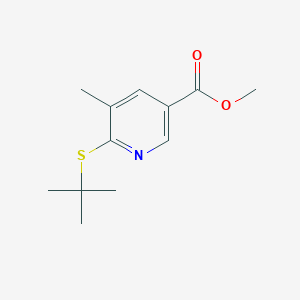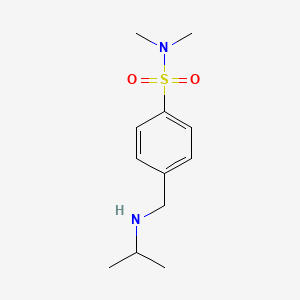
4,7-Dichloroquinoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dichloroquinoline-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H5Cl2NO2 It is a derivative of quinoline, featuring two chlorine atoms at the 4 and 7 positions and a carboxylic acid group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloroquinoline-2-carboxylic acid typically involves the Gould-Jacobs reaction, which is a series of reactions starting with the condensation of an aniline derivative with an alkoxy methylenemalonic ester. This is followed by cyclization, hydrolysis, and decarboxylation steps to form the quinoline ring .
Industrial Production Methods: Industrial preparation methods often involve the hydrolysis and acid adjustment of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using sodium hydroxide solution, followed by decarboxylation and chlorination using phosphorus oxychloride to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Dichloroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atoms in the 4 and 7 positions are highly reactive and can be replaced by nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines are commonly used under mild acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed:
Applications De Recherche Scientifique
4,7-Dichloroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various quinoline derivatives.
Biology: The compound is used in the study of nucleophilic aromatic substitution reactions and their biological implications.
Medicine: It is a precursor in the synthesis of antimalarial drugs such as chloroquine and hydroxychloroquine.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4,7-Dichloroquinoline-2-carboxylic acid involves its ability to undergo nucleophilic aromatic substitution reactions. The chlorine atoms at the 4 and 7 positions are highly reactive, allowing for the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, leading to their therapeutic effects .
Comparaison Avec Des Composés Similaires
4,7-Dichloroquinoline: This compound lacks the carboxylic acid group but shares the chlorine substitution pattern.
Chloroquine: A well-known antimalarial drug that is a derivative of 4,7-Dichloroquinoline.
Hydroxychloroquine: Another antimalarial drug similar to chloroquine but with an additional hydroxyl group.
Propriétés
Formule moléculaire |
C10H5Cl2NO2 |
|---|---|
Poids moléculaire |
242.05 g/mol |
Nom IUPAC |
4,7-dichloroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-5-1-2-6-7(12)4-9(10(14)15)13-8(6)3-5/h1-4H,(H,14,15) |
Clé InChI |
OQSZTWNNWKDOGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=C(C=C2Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,8-Dihydro-6H-pyrano[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12995721.png)
![6-Methyl-2-[(4-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile](/img/structure/B12995735.png)

![2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B12995753.png)
